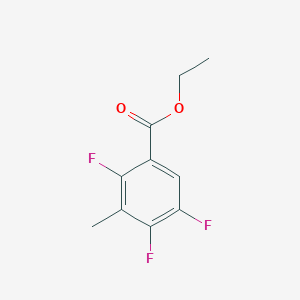

Ethyl 2,4,5-trifluoro-3-methylbenzoate

Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Synthetic Chemistry

Fluorinated benzoate esters represent a significant class of compounds in modern organic synthesis. The incorporation of fluorine atoms into the benzoate structure dramatically alters its electronic properties, reactivity, and intermolecular interactions. googleapis.com These modifications are leveraged by chemists to fine-tune the characteristics of larger molecules. For instance, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the ester group. Furthermore, the substitution of hydrogen with fluorine can enhance the thermal stability and modify the mesomorphic (liquid crystal) properties of materials derived from these esters. googleapis.com

Significance of Polyfluorinated Aromatic Systems in Medicinal and Agrochemical Research Precursors

Polyfluorinated aromatic systems are of immense importance as precursors in the development of new pharmaceuticals and agrochemicals. The strategic placement of multiple fluorine atoms on an aromatic ring can profoundly impact a molecule's biological activity. smolecule.comeurjchem.com In medicinal chemistry, fluorination is a well-established strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. google.comgoogleapis.com The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that site, thereby prolonging the drug's active lifespan in the body. googleapis.com Similarly, in agrochemical research, polyfluorinated precursors are used to design herbicides, insecticides, and fungicides with improved efficacy, environmental persistence, and controlled biokinetic profiles. appchemical.com The unique properties imparted by fluorine make these aromatic systems highly sought-after building blocks for discovering new active ingredients. nih.gov

Research Objectives and Scope for In-depth Investigation of Ethyl 2,4,5-trifluoro-3-methylbenzoate

The primary objective of this article is to provide a detailed chemical profile of this compound. The scope is strictly limited to its role and context within organic chemistry. This includes an examination of the broader class of fluorinated esters to which it belongs, the significance of its structural motifs in applied chemical research, and the historical and modern synthetic methods relevant to its parent acid. The investigation will focus on its identity as a synthetic intermediate, providing a foundation for understanding its potential applications as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

Historical Context and Recent Advances in the Synthetic Chemistry of Fluorinated Benzoic Acid Derivatives

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. researchgate.net The preparation of fluoroaromatic compounds, including fluorinated benzoic acids, was significantly advanced by the discovery of methods like the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. researchgate.net Another foundational technique is nucleophilic halogen exchange (Halex), where a chloro or nitro group on an activated aromatic ring is displaced by fluoride (B91410), typically from potassium fluoride.

In recent decades, the synthetic toolbox for creating fluorinated benzoic acids has expanded considerably. Modern methods offer greater efficiency, milder reaction conditions, and improved functional group tolerance. For instance, a patented method for preparing the direct precursor to the title compound, 2,4,5-trifluoro-3-methylbenzoic acid, involves a sophisticated methylation of 2,4,5-trifluorobenzoic acid using a mixed alkali system and a methylating agent, which is suitable for industrial production. google.com Such advances are critical for supplying the specialized building blocks needed for contemporary research and development.

Structure

3D Structure

Properties

CAS No. |

174637-91-3 |

|---|---|

Molecular Formula |

C10H9F3O2 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

ethyl 2,4,5-trifluoro-3-methylbenzoate |

InChI |

InChI=1S/C10H9F3O2/c1-3-15-10(14)6-4-7(11)9(13)5(2)8(6)12/h4H,3H2,1-2H3 |

InChI Key |

CNLWICAPVKYJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)C)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Ethyl 2,4,5 Trifluoro 3 Methylbenzoate

Precursor Synthesis and Functionalization Strategies for the Aromatic Core

The synthesis of Ethyl 2,4,5-trifluoro-3-methylbenzoate is fundamentally reliant on the initial preparation of its corresponding carboxylic acid precursor, 2,4,5-trifluoro-3-methylbenzoic acid. The construction of this highly fluorinated and substituted aromatic core is a significant challenge in synthetic organic chemistry.

Preparation of 2,4,5-trifluoro-3-methylbenzoic acid via Advanced Organic Transformations

A notable route to a closely related precursor, 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid, commences from the readily available 2,6-dichlorotoluene. This multi-step synthesis involves a sequence of classical and advanced organic transformations, as outlined in the following table. scispace.com

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | Nitrating agent |

| 2 | Fluorination | Fluorinating agent |

| 3 | Reduction | Reducing agent |

| 4 | Balz-Schiemann reaction | Diazotization followed by thermal decomposition |

| 5 | Friedel-Crafts reaction | Acylating agent and Lewis acid catalyst |

| 6 | Nitration | Nitrating agent |

| 7 | Haloform reaction | Base and halogen |

| A representative multi-step synthesis pathway to a 2,4,5-trifluoro-3-methylbenzoic acid derivative. |

Another approach to a related trifluorinated benzoic acid, 2,4,5-trifluorobenzoic acid, involves the decarboxylation of 3,4,6-trifluorophthalic anhydride. google.com This reaction can be performed in a dipolar aprotic solvent, and the use of a copper-based catalyst is preferred to facilitate the selective removal of one of the two carboxyl groups. google.com Furthermore, the synthesis of 2,4,5-trifluorobenzoic acid can be achieved from 2,4,5-trifluorobromobenzene through cyanation followed by hydrolysis of the resulting nitrile. google.com A continuous microflow process has also been reported for the synthesis of 2,4,5-trifluorobenzoic acid via a Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide followed by carboxylation with carbon dioxide. researchgate.net

Construction of the Trifluorinated Aromatic Moiety from Diverse Starting Materials

The introduction of multiple fluorine atoms onto an aromatic ring is a key challenge in the synthesis of compounds like this compound. Several strategies have been developed to construct such trifluorinated aromatic moieties from a variety of starting materials.

One common industrial method is the Halex (halogen exchange) process , which involves the nucleophilic aromatic substitution of chloro or bromo substituents with fluoride (B91410) ions, typically using potassium fluoride at elevated temperatures. The efficiency of this process is often enhanced by the use of phase-transfer catalysts.

The Balz-Schiemann reaction provides a valuable route for the introduction of a fluorine atom onto an aromatic ring. This reaction involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. This method is particularly useful for introducing fluorine at specific positions on the aromatic ring.

Esterification Techniques for the Formation of this compound

Once the 2,4,5-trifluoro-3-methylbenzoic acid precursor has been synthesized, the final step is the formation of the ethyl ester. Various esterification techniques can be employed, ranging from classical methods to more advanced catalytic approaches.

Direct Esterification and Transesterification Approaches under Controlled Conditions

The most direct route to this compound is the Fischer esterification of 2,4,5-trifluoro-3-methylbenzoic acid with ethanol (B145695). smolecule.com This is an equilibrium-controlled reaction typically carried out in the presence of a strong acid catalyst. To drive the equilibrium towards the product, an excess of ethanol is often used, and the water formed during the reaction is removed, for example, by azeotropic distillation. organic-chemistry.orgathabascau.ca

Transesterification offers an alternative pathway where an existing ester, such as mthis compound, is converted to the corresponding ethyl ester by reaction with ethanol in the presence of an acid or base catalyst. conicet.gov.arresearchgate.net This method can be advantageous in certain situations, for instance, when the starting methyl ester is more readily available. The reaction is also equilibrium-controlled and is driven to completion by using a large excess of ethanol. conicet.gov.arresearchgate.net

Catalytic Methods in Ester Synthesis, including Acid- and Base-Catalyzed Processes

A variety of catalysts can be employed to facilitate the esterification of 2,4,5-trifluoro-3-methylbenzoic acid.

Acid catalysis is the most common approach for Fischer esterification. Strong mineral acids such as sulfuric acid (H₂SO₄) are frequently used. smolecule.comoperachem.com Organic acids like p-toluenesulfonic acid (p-TsOH) are also effective. mdpi.com In recent years, solid acid catalysts have gained prominence due to their ease of separation and reusability. Examples include zirconium-based solid acids which have shown high activity in the esterification of benzoic acids. mdpi.com

The following table summarizes various acid catalysts used in the esterification of benzoic acids:

| Catalyst Type | Specific Example(s) | Key Features |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Strong catalyst, widely used. |

| Organic Acid | p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than liquid acids. |

| Lewis Acid | Boron trifluoride (BF₃) | Effective catalyst for esterification. operachem.com |

| Solid Acid | Zirconium-based catalysts | Heterogeneous, reusable, and environmentally friendly. mdpi.com |

| A summary of common acid catalysts for esterification. |

Base-catalyzed transesterification can be achieved using alkoxides such as sodium ethoxide. This method is particularly effective for converting a methyl ester to an ethyl ester.

Advanced Synthetic Routes to this compound

In addition to classical synthetic methods, advanced techniques are being explored to improve the efficiency, safety, and sustainability of the synthesis of this compound and related compounds.

Microwave-assisted synthesis has been shown to significantly accelerate the Fischer esterification of fluorinated benzoic acids. By using microwave irradiation, the reaction time can be dramatically reduced, and in some cases, higher yields can be achieved compared to conventional heating methods. For the synthesis of this compound, microwave irradiation at 100°C for 15-20 minutes with a catalytic amount of sulfuric acid can lead to yields of 90-95%. smolecule.com

Multi-step Linear and Convergent Synthetic Sequences

A plausible linear synthetic sequence would commence with a commercially available, less substituted aromatic compound, followed by a series of sequential electrophilic aromatic substitution and functional group interconversion reactions. The order of these reactions is crucial to ensure the correct regiochemistry of the final product due to the directing effects of the existing substituents on the benzene (B151609) ring. libretexts.orgfiveable.me For instance, the synthesis could start from a trifluorinated benzene derivative, followed by the introduction of the methyl and then the carboxyl group, or vice-versa. The directing effects of fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups, as well as their activating or deactivating nature, must be carefully considered at each step.

A key challenge in these multi-step syntheses is the selective introduction of fluorine atoms onto the aromatic ring. Traditional methods like the Balz-Schiemann reaction have been widely used but involve hazardous reagents. arkat-usa.org More modern and safer fluorination techniques are continually being developed.

The final step in the synthesis is the esterification of 2,4,5-trifluoro-3-methylbenzoic acid with ethanol. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Conditions Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and selectivity of this compound synthesis, particularly in the final esterification step. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. uwlax.edu Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and cleaner reactions. researchgate.net

Below is a comparative data table illustrating the potential optimization of the esterification of a substituted benzoic acid using conventional heating versus microwave irradiation.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | H₂SO₄ | 80 | 8 hours | 75 |

| Microwave Irradiation | H₂SO₄ | 120 | 10 minutes | 92 |

| Conventional Heating | UiO-66-NH₂ | 100 | 10 hours | 85 |

| Microwave Irradiation | UiO-66-NH₂ | 150 | 15 minutes | 95 |

The choice of catalyst also plays a crucial role. While strong mineral acids are effective, they can be corrosive and difficult to separate from the product. Heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) like UiO-66-NH₂, have been shown to be effective for the esterification of fluorinated aromatic carboxylic acids. rsc.orgsemanticscholar.org These catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process.

Optimization of the synthesis of the precursor, 2,4,5-trifluorobenzoic acid, has also been explored using continuous flow microreactors. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. For instance, the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide followed by carboxylation with CO₂ in a microreactor system can produce 2,4,5-trifluorobenzoic acid in high yield. researchgate.net

Integration of Novel Methodologies and Principles of Green Chemistry in Synthesis

The synthesis of this compound can be made more environmentally friendly by incorporating novel methodologies and adhering to the principles of green chemistry.

Microwave-assisted synthesis , as discussed in the optimization section, is a prime example of a green chemistry approach. It significantly reduces reaction times and, consequently, energy consumption compared to conventional heating methods. researchgate.netsphinxsai.com

Continuous flow chemistry offers several green advantages for the synthesis of both the final product and its precursors. pharmtech.comnih.govscielo.br Flow reactors provide enhanced heat and mass transfer, leading to better reaction control, improved safety (especially when handling hazardous reagents), and reduced waste generation. The application of flow chemistry to fluorination reactions is particularly beneficial due to the hazardous nature of many traditional fluorinating agents. pharmtech.com

Biocatalysis presents another promising avenue for the green synthesis of fluorinated compounds. nih.govresearchgate.netnih.gov The use of enzymes, such as lipases for esterification or other enzymes for the selective fluorination of aromatic precursors, can lead to highly selective transformations under mild reaction conditions (ambient temperature and pressure, neutral pH). nih.govresearchgate.net This avoids the need for harsh reagents and reduces the generation of hazardous byproducts. While the direct enzymatic synthesis of this compound may not be established, the principles of biocatalysis offer a future direction for more sustainable production methods.

The development of heterogeneous catalysts , such as the aforementioned MOFs, also aligns with green chemistry principles by facilitating catalyst recovery and reuse, thus minimizing waste. rsc.org

By integrating these novel methodologies, the synthesis of this compound can be shifted towards a more sustainable and efficient process, minimizing its environmental impact while maintaining high product quality.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4,5 Trifluoro 3 Methylbenzoate

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Fluorinated Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of ethyl 2,4,5-trifluoro-3-methylbenzoate is significantly influenced by the electronic effects of the existing substituents. The aromatic ring is generally deactivated towards electrophilic attack due to the strong inductive electron-withdrawing effects of the three fluorine atoms and the ethyl carboxylate group. masterorganicchemistry.comlibretexts.org However, the methyl group is an activating group and, along with the fluorine atoms, directs the position of any potential substitution. lumenlearning.comassets-servd.host

The directing effects of the substituents are as follows:

Fluorine atoms (at C2, C4, C5): Halogens are generally deactivating due to their strong inductive effect (-I) but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect). libretexts.orglibretexts.org

Methyl group (at C3): Alkyl groups are activating and ortho-, para-directing due to a positive inductive effect (+I) and hyperconjugation. lumenlearning.com

Ethyl carboxylate group (-COOEt at C1): This is a deactivating group and a meta-director due to its electron-withdrawing inductive (-I) and resonance (-R) effects. libretexts.orgopenstax.org

Considering the positions on the ring, the only available position for substitution is C6. The directing effects of the substituents on this position are:

Para to the C3-methyl group (activating, ortho-, para-directing).

Ortho to the C5-fluorine (deactivating, ortho-, para-directing).

Ortho to the C1-ester group (deactivating, meta-directing).

The powerful deactivation of the ring by three fluorine atoms and an ester group makes electrophilic aromatic substitution challenging. However, if a reaction were to occur under forcing conditions, the substitution would most likely be directed to the C6 position. This is because it is the only available position and is para to the activating methyl group. The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOEt | C1 | Deactivating (-I, -R) | Meta-directing |

| -F | C2 | Deactivating (-I, +R) | Ortho-, Para-directing |

| -CH₃ | C3 | Activating (+I) | Ortho-, Para-directing |

| -F | C4 | Deactivating (-I, +R) | Ortho-, Para-directing |

| -F | C5 | Deactivating (-I, +R) | Ortho-, Para-directing |

The regioselectivity of electrophilic attack is ultimately determined by the stability of the carbocation intermediate (arenium ion). openstax.org Attack at the C6 position would place the positive charge at C1, which would be destabilized by the adjacent electron-withdrawing ester group. However, resonance stabilization from the fluorine at C5 and the activating effect of the methyl group at C3 would still favor this position over any other, as all other positions are already substituted.

Nucleophilic Substitution Reactions Involving the Ester Group and Aromatic Carbons

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org The presence of multiple electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com

In SNAr reactions, a nucleophile attacks an aromatic ring, displacing a leaving group. In this molecule, the fluorine atoms can act as leaving groups. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. The ethyl carboxylate group at C1, along with the fluorine atoms themselves, strongly activates the ring for such reactions.

The most likely positions for nucleophilic attack are C2, C4, and C5, where the fluorine atoms can be displaced. The regioselectivity of this attack would depend on the specific nucleophile and reaction conditions. Generally, the positions para to the strongest electron-withdrawing groups are the most reactive. In this case, the C4 position is para to the -COOEt group, making it a prime target for nucleophilic attack. The C2 position is ortho to the ester group, also rendering it highly activated.

The ester group itself is also a site for nucleophilic attack, specifically at the electrophilic carbonyl carbon. Strong nucleophiles can lead to substitution at this position, resulting in hydrolysis, transesterification, or amidation, which are discussed in the following sections.

Transformations of the Ester Moiety

The hydrolysis of this compound to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of ethanol (B145695).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a more efficient method for ester hydrolysis. nih.gov

The rate of hydrolysis is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon, which is expected to accelerate the rate of nucleophilic attack by water or hydroxide ions. However, the ortho-substituents (fluorine at C2 and the methyl group at C3) may introduce some steric hindrance around the ester group, potentially slowing the reaction. Kinetic studies on related substituted benzoates show that ortho substituents can have a significant impact on hydrolysis rates. researchgate.netresearchgate.net

| Hydrolysis Condition | Catalyst | Key Features |

| Acidic | Strong Acid (e.g., H₂SO₄) | Reversible, requires excess water to drive to completion. |

| Basic (Saponification) | Strong Base (e.g., NaOH) | Irreversible, generally faster and more complete than acid hydrolysis. |

The ethyl ester group can be converted to other esters (transesterification) or amides (amidation) through reaction with an alcohol or an amine, respectively. These reactions are typically catalyzed by acids, bases, or specific metal catalysts. nih.govresearchgate.net

Transesterification: This reaction involves heating the ester with another alcohol, often in the presence of a catalyst. The equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed. For sterically hindered esters, specialized catalysts such as titanium alkoxides or boronic acids may be employed. nih.gov

Amidation: This reaction is typically carried out by heating the ester with an amine. The reaction can be slow and may require high temperatures or the use of a catalyst. The high reactivity of perfluorinated esters can facilitate this transformation. researchgate.net

The ester group of this compound can be reduced to the corresponding primary alcohol, (2,4,5-trifluoro-3-methylphenyl)methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The electron-withdrawing nature of the fluorinated ring may activate the ester group towards reduction, potentially allowing for the use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) under certain conditions, a phenomenon observed in some perfluorinated esters. researchgate.net

Further reduction of the resulting benzyl (B1604629) alcohol to the corresponding methyl group (2,4,5-trifluoro-1,3-dimethylbenzene) would require harsher conditions, such as catalytic hydrogenation at high pressure and temperature or through a two-step process involving conversion of the alcohol to a halide followed by reductive dehalogenation.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | 1. LiAlH₄2. H₂O | (2,4,5-trifluoro-3-methylphenyl)methanol |

| Reduction to Methyl | H₂/Pd-C (high pressure, temp.) or multi-step sequence | 2,4,5-trifluoro-1,3-dimethylbenzene |

Reactions Involving the Methyl Group: Side-Chain Functionalization and Derivatization

The methyl group at the C3 position offers a site for side-chain reactions, which typically proceed via free-radical mechanisms.

Side-Chain Halogenation: The benzylic protons of the methyl group can be substituted with halogens (Cl, Br) under free-radical conditions, typically involving N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. orgoreview.compearson.comstudymind.co.uk This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. This would yield ethyl 3-(bromomethyl)-2,4,5-trifluorobenzoate, a versatile intermediate for further functionalization.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would result in the formation of a diacid derivative, ethyl 3-carboxy-2,4,5-trifluorobenzoate. Selective oxidation to the aldehyde stage is more challenging but can sometimes be achieved with specific reagents. The presence of multiple methyl groups on an aromatic ring has been shown to influence the products of oxidation. science.govresearchgate.net

These side-chain functionalizations provide a pathway to a variety of derivatives, expanding the synthetic utility of the parent molecule.

Oxidation and Reduction Pathways of the Benzoate (B1203000) Core

The benzoate core of this compound can undergo both oxidation and reduction reactions, targeting either the aromatic ring or the methyl substituent. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation Pathways

The primary site for oxidation on the benzoate core is the methyl group at the 3-position. Strong oxidizing agents can convert this methyl group into a carboxylic acid, a transformation that is common for alkylbenzenes. The presence of at least one benzylic hydrogen is a prerequisite for this side-chain oxidation.

A typical reagent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution, followed by acidification. The reaction proceeds through a radical mechanism where the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical that is subsequently oxidized. The electron-withdrawing fluorine atoms on the ring can influence the reaction rate, potentially making the methyl group less susceptible to oxidation compared to non-fluorinated analogues. However, under forcing conditions, the oxidation is expected to proceed.

| Substrate Analogue | Oxidizing Agent | Conditions | Product | Yield |

| Toluene | KMnO₄ / NaOH, H₂O | Heat, then H₃O⁺ | Benzoic Acid | High |

| p-Xylene | KMnO₄ / H₂O | Reflux | Terephthalic Acid | Good |

| 2,4-Difluorotoluene | KMnO₄ / Pyridine, H₂O | Reflux, 5h | 2,4-Difluorobenzoic Acid | 85% |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Reduction Pathways

Reduction of the benzoate core can proceed via two main pathways: reduction of the aromatic ring or reduction of the ester functionality.

Birch Reduction: The Birch reduction is a classic method for the partial reduction of aromatic rings. It employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. For aromatic esters, the electron-withdrawing nature of the ester group directs the reduction to yield a 1,4-cyclohexadiene (B1204751) derivative. The fluorine and methyl substituents on this compound would influence the regioselectivity of the reduction.

Catalytic Hydrogenation: Catalytic hydrogenation can be employed to reduce either the aromatic ring or the ester group, depending on the catalyst and reaction conditions. Hydrogenation of the aromatic ring typically requires harsh conditions (high pressure and temperature) and potent catalysts like rhodium on carbon (Rh/C). Under these conditions, the aromatic ring is reduced to a cyclohexane (B81311) ring. In contrast, the ester group can be selectively reduced to an alcohol using specific catalysts under milder conditions, although this is less common for the benzoate core itself and more of a functional group transformation.

| Substrate Analogue | Reducing Agent/Catalyst | Conditions | Product | Yield |

| Benzoic Acid | Na, NH₃, EtOH | -33 °C | 1,4-Dihydrobenzoic acid | Good |

| Ethyl Benzoate | H₂, Rh/C | 80 °C, 100 atm | Ethyl cyclohexanecarboxylate | High |

| 4-Fluorobenzoic Acid | Electrocatalytic Hydrogenation (PtRu catalyst) | Ambient temperature and pressure | 4-Fluorocyclohexanecarboxylic acid | High current efficiency |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Investigation of Catalytic Reactions and Associated Mechanisms

The presence of fluorine atoms and the ester group on the benzene ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-F bond activation is challenging, the fluorine atoms can influence the reactivity of other positions on the ring. More commonly, these reactions are performed on aryl halides or triflates, which could be synthesized from derivatives of the target compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For a derivative of this compound, for instance, a bromo- or iodo-substituted version, could readily participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The electronic nature of the fluorinated ring would influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. A halogenated derivative of this compound could be coupled with various alkenes to form substituted stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction would be influenced by the steric and electronic environment of the fluorinated benzoate.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This would be a powerful method to introduce a wide range of amino functionalities onto the aromatic core of a suitably functionalized this compound derivative. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the efficiency of this transformation, especially with electron-rich or sterically hindered substrates.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide (or triflate) bond of the aromatic substrate, forming a palladium(II) intermediate.

Transmetalation (for Suzuki) or Olefin Insertion (for Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Product | Yield |

| Suzuki-Miyaura | 4-Bromo-2,6-difluorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2',6'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | 88% |

| Heck | 1-Bromo-2,4,5-trifluorobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | (E)-1-(2,4,5-Trifluorophenyl)-2-phenylethene | 95% |

| Buchwald-Hartwig | Methyl 4-bromobenzoate | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Methyl 4-(phenylamino)benzoate | 92% |

This table presents data for analogous compounds to illustrate the potential catalytic reactivity of derivatives of this compound.

Design and Synthesis of Structurally Diverse Derivatives and Analogues of Ethyl 2,4,5 Trifluoro 3 Methylbenzoate

Structural Modifications on the Aromatic Ring

Alterations to the core benzene (B151609) ring of Ethyl 2,4,5-trifluoro-3-methylbenzoate can profoundly influence the molecule's steric and electronic properties. These modifications primarily involve changing the fluorine substitution or introducing new alkyl or aryl groups.

The number and position of fluorine atoms on the benzoate (B1203000) ring are critical determinants of its chemical reactivity and biological activity. The synthesis of analogues with varied fluorination patterns often starts from different polychlorinated or polyfluorinated precursors. For instance, processes have been developed for producing various halogenated benzoic acids through steps like nitration, reduction, diazotization, and halogen exchange reactions. google.comgoogle.com

One common strategy involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated rings. For example, in the synthesis of a 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, the synthetic route begins with 2,4-difluoro-3-chlorobenzoic acid. researchgate.net This highlights that the existing substitution pattern dictates the synthetic possibilities for creating analogues. The synthesis of 2,4,5-trifluorobenzoic acid itself, a precursor to the parent ester, can be achieved via a continuous microflow process involving a Grignard exchange reaction, demonstrating modern approaches to creating these fluorinated scaffolds. researchgate.net Altering the fluorine positions would require starting with a different isomer of a halobenzene or anthranilic acid.

| Target Compound | Starting Material | Key Reaction Steps | Significance |

|---|---|---|---|

| 2,4,5-Trifluorobenzoic Acid | 2,4,5-Trifluorobromobenzene | Grignard exchange with EtMgBr, followed by carboxylation with CO2. researchgate.net | Direct precursor to the title compound's scaffold. |

| 3-Amino-2,4-dichloro-5-fluoro-benzoic acid | 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid | Catalytic hydrogenation (e.g., Raney nickel). google.comgoogle.com | Intermediate for introducing other groups via diazotization. |

| 3-Chloro-2,4,5-trifluorobenzoic acid | 2,4,5-Trifluorobenzoic acid | Chlorination. google.com | An analogue with a chlorine substituent. |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, reduction, diazotization, hydrolysis. researchgate.net | Key intermediate for fluoroquinolone antibiotics. |

Beyond fluorine substitution, introducing or modifying other groups on the aromatic ring can create a new generation of analogues. The methyl group at the 3-position can be varied by starting with a different 3-substituted-2,4,5-trifluorobenzoic acid. Furthermore, other positions on the ring can be functionalized, often by leveraging the directing effects of the existing substituents.

For example, nitration of a related compound, 2,4-dichloro-5-fluorobenzoic acid, selectively yields the 3-nitro derivative, which can then be reduced to an amino group. google.comgoogle.com This amino group serves as a versatile handle for further modifications, such as the introduction of aryl groups through metal-catalyzed cross-coupling reactions. ekb.eg While direct alkylation on the highly fluorinated ring can be challenging, functionalization can be achieved through multi-step sequences starting from appropriately substituted precursors.

Ester Group Transformations to Alternative Functionalities

The ethyl ester group is a versatile functional handle that can be readily converted into a wide range of other functionalities, significantly expanding the chemical space accessible from the parent compound.

The most fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,4,5-trifluoro-3-methylbenzoic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in an aqueous alcohol solution) followed by acidic workup, or under acidic conditions. This carboxylic acid is a crucial intermediate, as it is the direct precursor for forming more complex derivatives like amides and other carbonyl analogues via activation with coupling agents. researchgate.net The synthesis of fluorinated benzoic acids is a well-established field, often serving as the final step in the creation of key intermediates for pharmaceuticals. researchgate.net

The conversion of the ester or its corresponding carboxylic acid into amides and hydrazides is a key strategy for generating derivatives with altered biological activities and physicochemical properties.

Amides: Amide derivatives can be synthesized through several routes. One common method is the direct amidation of the ester by heating it with an amine, often catalyzed by a base. rsc.org Modern methods have been developed for the direct amidation of unactivated esters, for example, using a nickel-catalyzed reductive coupling with nitroarenes. nih.gov Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, which readily reacts with amines. nih.gov Research has shown that even weakly nucleophilic fluorinated anilines can be acylated in high yields using base-promoted direct amidation. rsc.org

Hydrazides: Hydrazides are typically prepared by the hydrazinolysis of the ester. This reaction involves heating the ethyl ester with hydrazine hydrate, often in a solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.netrsc.org The reaction conditions, such as temperature and the molar ratio of hydrazine, can be optimized to achieve high yields. researchgate.netgoogle.com These hydrazide derivatives are valuable intermediates themselves and can be further reacted with aldehydes or ketones to form hydrazones.

| Target Functionality | Method | Reagents | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid | Saponification | NaOH or KOH, then H+ | Aqueous alcohol, reflux |

| Amide | Direct Amidation of Ester | Amine, t-BuOK | DMSO, room temperature. rsc.org |

| Amide | Via Acyl Chloride | 1. SOCl2 or (COCl)2 2. Amine, base | Two steps, often high yielding. nih.gov |

| Hydrazide | Hydrazinolysis | Hydrazine hydrate (NH2NH2·H2O) | Ethanol or Methanol, reflux. researchgate.netrsc.org |

Integration of Heterocyclic Moieties onto the Benzoate Scaffold

Fusing or attaching heterocyclic rings to the fluorinated benzoate scaffold is a powerful strategy for creating novel chemical entities, particularly in drug discovery. Many important antibacterial agents, such as the fluoroquinolones, are based on a core structure derived from fluorinated benzoic acids. ijpsm.com

The synthesis of such complex molecules often begins with a derivative of the parent compound. For example, an amino-substituted fluorobenzoic acid (an anthranilic acid derivative) is a key starting material for building fused heterocyclic systems like quinolones, quinazolines, and benzodiazepines. core.ac.uk

Quinolones: The synthesis of the quinolone core often involves the cyclization of an aniline (B41778) derivative with a β-ketoester. ijpsm.com Starting with a fluorinated anthranilic acid allows for the creation of fluoroquinolone antibiotics. The carboxylic acid at the 3-position of the quinolone is derived from the ester group of the precursor. nih.govorientjchem.orgmdpi.com

Benzodiazepines: 1,4-Benzodiazepine scaffolds can be synthesized using fluorinated anthranilic acid derivatives. Multicomponent reactions, such as the Ugi four-component reaction, provide a rapid route to diverse benzodiazepine structures. nih.gov Other methods involve the ring expansion of aziridines with anthranilic acids. researchgate.net The synthesis of benzo[b]azepines with fluorinated side chains has also been achieved through cyclization of functionalized anilines. thieme.de

These synthetic strategies demonstrate how the fluorinated benzoate core can serve as a foundational building block for complex, biologically active heterocyclic compounds.

| Heterocycle Class | Key Precursor | General Synthetic Strategy |

|---|---|---|

| Fluoroquinolones | Fluorinated Anthranilic Acid/Ester | Gould-Jacobs reaction or similar cyclization with a β-ketoester or malonic acid derivative. ijpsm.commdpi.com |

| Benzodiazepines | Fluorinated Anthranilic Acid/Ester | Ugi four-component reaction followed by deprotection and cyclization (UDC strategy). nih.gov |

| Quinazolines | Fluorinated Anthranilonitrile | Reaction with organomagnesium compounds followed by capture with acyl halides. core.ac.uk |

| Benzo[b]azepines | Functionalized Fluoroanilines | Nickel-catalyzed fluoroalkylative cyclization. thieme.de |

Enantioselective Synthesis of Chiral Analogues of this compound: A Survey of Current Literature

Despite a comprehensive review of scientific literature, specific research detailing the enantioselective synthesis of chiral analogues derived directly from this compound remains unelucidated. The current body of research does not provide established methodologies or detailed findings for the asymmetric synthesis of chiral derivatives of this specific compound.

While direct methods for creating chiral analogues of this compound are not documented, the broader field of organofluorine chemistry offers insights into general strategies for the enantioselective synthesis of other fluorinated aromatic compounds. These approaches, while not explicitly applied to the target compound, represent the state-of-the-art in asymmetric synthesis of structurally related molecules.

It is important to note that the applicability of these methods to this compound would require dedicated experimental investigation, as the success and stereochemical outcome of asymmetric reactions are highly dependent on the specific substrate.

General Strategies in Asymmetric Synthesis of Fluorinated Aromatics

The synthesis of chiral fluorinated molecules is a significant area of research due to their applications in pharmaceuticals, agrochemicals, and materials science. Various catalytic systems have been developed to introduce chirality into fluorinated scaffolds with high levels of enantioselectivity.

Catalytic Asymmetric Hydrogenation: This is a powerful tool for the synthesis of chiral compounds. While not directly applicable to the aromatic ring of this compound, it could be a viable strategy for derivatives where a prochiral double bond is introduced in a side chain. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are commonly employed.

Asymmetric C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H functionalization has emerged as a highly efficient method for creating C-C and C-X bonds. In principle, a chiral catalyst could be used to desymmetrize a prochiral C-H bond on a derivative of this compound, leading to a chiral product.

Enantioselective Fluorination, Trifluoromethylation, and Trifluoromethylthiolation: For substrates that are precursors to chiral analogues, the introduction of a fluorine-containing group can be achieved enantioselectively using chiral catalysts. Organocatalysis, using chiral amines, phosphines, or N-heterocyclic carbenes, as well as transition metal catalysis, have been successfully applied in this context for a variety of substrates.

Potential, Yet Undocumented, Approaches

Hypothetically, chiral analogues of this compound could be envisioned through several synthetic routes, though none are specifically described in the current literature for this compound.

One theoretical approach could involve the asymmetric modification of the methyl group . For instance, deprotonation of the methyl group followed by reaction with a chiral electrophile could potentially introduce a stereocenter. Alternatively, functionalization of the methyl group to an alkene, followed by asymmetric dihydroxylation or epoxidation, could lead to chiral diol or epoxide analogues.

Another speculative route could involve modification of the ester group . Conversion of the ethyl ester to a prochiral enolate, followed by an asymmetric protonation or reaction with a chiral electrophile, could establish a stereocenter alpha to the carbonyl group.

It is crucial to reiterate that these are speculative pathways and have not been reported for this compound. The electronic effects of the three fluorine atoms and the steric hindrance of the methyl group would significantly influence the feasibility and outcome of such reactions.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete assignment of all proton, carbon, and fluorine signals in Ethyl 2,4,5-trifluoro-3-methylbenzoate.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The methyl group attached to the aromatic ring would appear as a singlet. The single aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum would provide information on all the carbon environments in the molecule. The carbonyl carbon of the ester group would be observed at the downfield end of the spectrum. The aromatic carbons would exhibit complex splitting patterns due to C-F coupling. The carbons of the ethyl and methyl groups would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound No experimental data available in the searched sources.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0-7.5 (multiplet) | - |

| -OCH₂CH₃ | 4.2-4.5 (quartet) | 60-65 |

| -OCH₂CH₃ | 1.2-1.5 (triplet) | 13-16 |

| Aromatic-CH₃ | 2.0-2.5 (singlet) | 15-20 |

| Aromatic-C | - | 110-160 (multiple signals with C-F coupling) |

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms at positions 2, 4, and 5 of the benzene (B151609) ring. The chemical shifts and coupling constants (both through-bond and through-space) would provide crucial information about the electronic environment of each fluorine atom and their spatial relationships with each other and with neighboring protons.

Table 2: Predicted ¹⁹F NMR Data for this compound No experimental data available in the searched sources.

| Fluorine Atom | Predicted Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| F-2 | -130 to -140 | Coupling to F-4, Aromatic-H |

| F-4 | -140 to -150 | Coupling to F-2, F-5, Aromatic-H |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure, for instance, by connecting the ethyl group to the carbonyl carbon and the methyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space interactions, helping to confirm the relative positions of substituents on the aromatic ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₀H₉F₃O₂), the expected exact mass is 218.0555 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group and subsequent fragmentation of the benzoyl cation. For this specific compound, characteristic losses of C₂H₅O• (ethoxy radical), CO (carbon monoxide), and fluorine atoms would be expected.

Table 3: Predicted Fragmentation Pattern for this compound No experimental data available in the searched sources.

| m/z | Possible Fragment Ion |

|---|---|

| 218 | [M]⁺• (Molecular ion) |

| 173 | [M - C₂H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, C-O stretching, C-F stretching, and various vibrations of the aromatic ring.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound No experimental data available in the searched sources.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic and aliphatic) | 2900-3100 |

| C=O stretching (ester) | 1720-1740 |

| C=C stretching (aromatic) | 1450-1600 |

| C-O stretching | 1100-1300 |

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This technique would unequivocally confirm the connectivity and stereochemistry of the molecule. At present, there is no publicly available crystal structure data for this compound.

Chromatographic and Other Advanced Analytical Techniques for Purity and Isomeric Analysis

The assessment of purity and the separation of potential isomers of this compound are critical for its application in various scientific and industrial fields. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant techniques for these analyses.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for the purity analysis of this compound and related fluorinated aromatic esters. This method is adept at separating the main compound from non-volatile impurities and isomers with different polarities.

A typical HPLC method for the analysis of a similar compound, 2,4,6-trifluorobenzoic acid, utilizes a C18 or a more polar-modified silica (B1680970) column, such as a Zorbax SB-Aq column. ekb.eg For this compound, a gradient elution is generally preferred to ensure the effective separation of impurities with a wide range of polarities. The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic or trifluoroacetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, typically in the range of 200-300 nm, where the benzene ring exhibits strong absorbance.

Below is an illustrative data table summarizing a potential HPLC method for the purity analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. It is particularly useful for separating isomers and for quantifying volatile impurities. When coupled with a mass spectrometer, GC-MS provides powerful structural information for the identification of unknown impurities.

For the analysis of fluorinated benzoate esters, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often employed. The separation is achieved by programming the oven temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) can be used for quantification due to its excellent sensitivity for organic compounds. For identification purposes, a mass spectrometer is the detector of choice.

The following interactive table outlines a representative GC-MS method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Injection Mode | Split (e.g., 50:1) |

Advanced Analytical Techniques

Beyond standard chromatographic methods, other advanced techniques can be employed for a more in-depth analysis of this compound.

Quantitative NMR (qNMR): This technique can be used for the highly accurate determination of purity without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the absolute purity of this compound can be calculated from the integral ratios of the signals in the ¹H NMR spectrum.

Capillary Electrophoresis (CE): For the analysis of charged impurities or potential degradation products (such as the corresponding carboxylic acid), capillary electrophoresis offers a high-resolution separation alternative to HPLC. The separation in CE is based on the electrophoretic mobility of the analytes in an electric field, providing a different selectivity compared to chromatography.

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, the identification of unknown impurities, or the separation of challenging isomers. A combination of these techniques often provides the most comprehensive characterization of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2,4,5 Trifluoro 3 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and vibrational behavior of Ethyl 2,4,5-trifluoro-3-methylbenzoate.

The electronic structure of this compound is significantly influenced by the presence of multiple fluorine atoms and a methyl group on the benzene (B151609) ring, as well as the ethyl ester group. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which can lower the energy of the molecular orbitals. numberanalytics.com

Frontier molecular orbital theory is a key concept for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester group. The LUMO is also anticipated to be centered on the aromatic ring, particularly on the carbon atoms bonded to the fluorine atoms, due to the electron-withdrawing nature of fluorine. The presence of fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. numberanalytics.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These values are hypothetical and based on typical values for similar fluorinated aromatic compounds.

The charge distribution within this compound is highly polarized due to the presence of the electronegative fluorine and oxygen atoms. The fluorine atoms will carry a partial negative charge, while the carbon atoms of the benzene ring will have a corresponding partial positive charge. The oxygen atoms of the ester group will also be regions of high electron density.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map would likely show negative potential (red) around the fluorine atoms and the carbonyl oxygen of the ester group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit positive potential (blue), indicating them as potential sites for nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules. nih.gov

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure.

For this compound, characteristic vibrational frequencies would be expected for the C-F stretching modes, the C=O stretching of the ester group, the C-O stretching of the ester, the aromatic C-C stretching, and the C-H stretching of the methyl and ethyl groups. Theoretical calculations can help in the precise assignment of the observed spectral bands. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Ester) | 1750 - 1730 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1350 - 1100 |

| C-O Stretch (Ester) | 1300 - 1000 |

Note: These are general ranges and the exact frequencies would be influenced by the specific substitutions on the aromatic ring.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The most significant conformational flexibility arises from the rotation around the C(aromatic)-C(ester) bond and the C-O bonds of the ethyl ester group.

The orientation of the ethyl ester group relative to the plane of the benzene ring is of particular interest. Steric hindrance between the ester group and the adjacent methyl and fluorine substituents will play a crucial role in determining the most stable conformers. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the energy minima that correspond to stable conformations and the energy barriers between them. It is likely that the most stable conformation will involve a non-planar arrangement of the ester group with respect to the aromatic ring to minimize steric repulsion. rsc.orgscispace.com

Reaction Pathway Modeling and Transition State Characterization for Elucidating Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies. This information is invaluable for understanding the kinetics and feasibility of a chemical reaction.

For this compound, reaction pathway modeling could be applied to study reactions such as its synthesis via esterification of 2,4,5-trifluoro-3-methylbenzoic acid or its hydrolysis back to the carboxylic acid. ed.ac.uk The calculations would involve locating the structures of the reactants, products, and any intermediates and transition states. The characterization of the transition state structures would provide detailed insight into the bond-making and bond-breaking processes that occur during the reaction.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. For this compound, these interactions would include dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O and C-H···F hydrogen bonds.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would likely reveal the importance of H···H, H···F, and H···O contacts in the crystal packing. nih.govrsc.org The analysis can generate 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. This information is crucial for understanding the crystal packing and for predicting the solid-state properties of the compound.

Role of Ethyl 2,4,5 Trifluoro 3 Methylbenzoate As a Key Intermediate in Complex Molecule Synthesis

Application as a Core Building Block for Diverse Polyfluorinated Aromatic Compounds

The densely functionalized aromatic ring of ethyl 2,4,5-trifluoro-3-methylbenzoate makes it an exemplary starting material for the synthesis of a wide array of polyfluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This ester serves as a scaffold where the existing substituents—three fluorine atoms, a methyl group, and an ethyl carboxylate group—direct subsequent chemical transformations.

The fluorine atoms enhance the molecule's stability and can modulate its reactivity, while the ester group provides a handle for various chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These transformations allow chemists to build upon the core structure, adding complexity and functionality. For instance, the parent compound, 2,4,5-trifluoro-3-methylbenzoic acid, is a known building block for antiviral drug candidates, and its esterification to this compound is a common strategy to facilitate further synthetic steps or improve properties like bioavailability in target molecules. smolecule.com

The table below illustrates the role of this building block in creating more complex aromatic systems.

| Target Compound Class | Role of this compound | Subsequent Transformations |

| Substituted Benzamides | Serves as the core fluorinated aromatic source. | Hydrolysis of the ester to a carboxylic acid, followed by amide coupling with various amines. |

| Polyfluorinated Biaryls | Acts as one of the aromatic coupling partners. | Suzuki or Stille coupling reactions at a position activated by the fluorine substituents. |

| Functionalized Phenols | Precursor to the aromatic core. | Nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms (typically at C4) with a hydroxyl group. |

Precursor in the Synthesis of Quinolone, Naphthyridone, and Related Heterocyclic Scaffolds

Fluorinated quinolones are a critical class of synthetic broad-spectrum antibacterial drugs, and their synthesis often relies on appropriately substituted fluorinated aromatic precursors. mdpi.com this compound is a suitable starting material for constructing the bicyclic core of quinolone and naphthyridone structures. The synthesis of these heterocyclic systems often involves a cyclization strategy where a fluorinated aniline (B41778) or benzoic acid derivative is a key component.

In a typical synthetic route, the this compound can be converted into a more elaborate intermediate that contains the necessary functionalities for ring closure. For example, the ester can undergo reactions such as the Gould-Jacobs reaction or related cyclizations. The fluorine atom at the C-6 position of the quinolone ring is known to be crucial for the antibacterial activity of many fluoroquinolone drugs. mdpi.com The substitution pattern of this compound provides the necessary fluorine atoms that will ultimately be incorporated into the final heterocyclic scaffold.

The general pathway involves several key steps:

Modification of the Ester : The ethyl ester group can be hydrolyzed to the carboxylic acid, which is then activated for subsequent reactions.

Introduction of a Nitrogen-containing Side Chain : A side chain, often containing an amine, is attached to the aromatic ring, typically through displacement of one of the fluorine atoms or by building off the carboxylate group.

Cyclization : The molecule is then induced to cyclize, forming the characteristic bicyclic quinolone or naphthyridone ring system.

Research has demonstrated the synthesis of complex tricyclic fluoroquinolones, such as intermediates for Prulifloxacin, starting from multi-substituted fluoro-anilines, highlighting the importance of such densely functionalized aromatic precursors in accessing these important pharmaceutical agents. researchgate.net

Integration into Convergent and Divergent Multistep Synthetic Strategies for Target Molecules

In modern organic synthesis, efficiency is often achieved through carefully planned synthetic strategies. This compound is well-suited for integration into both convergent and divergent synthetic plans.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent candidate for a common intermediate due to its multiple reaction sites.

The ester group can be converted into an acid, amide, or alcohol.

The aromatic ring can undergo nucleophilic aromatic substitution, allowing the selective replacement of a fluorine atom with various nucleophiles.

This divergent approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where numerous analogs of a lead compound are needed to optimize biological activity.

| Synthetic Strategy | Role of this compound | Example Application |

| Convergent | Source of a pre-functionalized aromatic fragment. | Synthesis of a complex drug molecule where the fluorinated aromatic ring is prepared separately and later joined with a heterocyclic unit. |

| Divergent | A common precursor with multiple reactive sites. | Creation of a library of benzamide (B126) derivatives by reacting the corresponding acid with a diverse set of amines to explore SAR. |

Contribution to the Synthesis of Fluorine-Containing Organic Materials

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated compounds attractive for materials science applications. solvay.com this compound can serve as a monomer or a precursor to monomers for the synthesis of specialized fluorine-containing polymers and organic materials.

In the context of academic research, this building block could be explored for creating novel materials with tailored properties. For example, it could be incorporated into polyesters or polyamides. The resulting polymers would be expected to exhibit enhanced thermal stability and hydrophobicity due to the presence of the trifluorinated aromatic ring. Such materials could be investigated for applications in high-performance coatings, specialized membranes, or in electronic devices where chemical and thermal resistance are required. smolecule.com The academic relevance lies in understanding how the specific substitution pattern of this monomer influences the macroscopic properties of the resulting polymer, such as its glass transition temperature, solubility, and surface characteristics.

Advanced Topics in Organofluorine Chemistry Pertaining to Ethyl 2,4,5 Trifluoro 3 Methylbenzoate

Stereoelectronic Effects of Fluorine Substitution on Molecular Properties and Reactivity

The substitution of hydrogen with fluorine atoms on the benzene (B151609) ring of ethyl 2,4,5-trifluoro-3-methylbenzoate introduces significant stereoelectronic effects that modulate its molecular properties and reactivity. wikipedia.org Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. numberanalytics.com This effect generally deactivates the aromatic ring towards electrophilic substitution.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated back to the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M). quora.com In the case of fluorinated benzenes, this back-donation can increase the electron density of the ring. acs.org The interplay between the strong -I effect and the weaker +M effect is a key determinant of the chemical behavior of fluorinated aromatics. quora.com

A crucial stereoelectronic interaction in fluorinated systems is hyperconjugation. This involves the interaction of a filled bonding orbital (donor) with an adjacent empty antibonding orbital (acceptor). In molecules like 1,2-difluoroethane, the gauche conformation is favored over the anti-conformation due to a stabilizing interaction between a σ(C–H) bonding orbital and an adjacent σ*(C–F) antibonding orbital. wikipedia.org While not a direct conformational effect in the rigid aromatic ring of this compound, similar orbital interactions between the C-F bonds and adjacent C-C or C-H bonds influence the electronic landscape of the molecule.

These stereoelectronic effects have a profound impact on the reactivity of the molecule. For instance, nucleophilic aromatic substitution (SNA) reactions are generally facilitated on highly fluorinated aromatic rings due to the strong electron withdrawal which stabilizes the negatively charged Meisenheimer complex intermediate. nih.gov

Regioselective Fluorination Strategies for Aromatic Systems and Their Applicability to Benzoates

The synthesis of polysubstituted fluorinated aromatics like this compound relies on regioselective fluorination strategies. Achieving specific substitution patterns is a significant challenge in synthetic organic chemistry. Common methods for introducing fluorine onto an aromatic ring include electrophilic and nucleophilic fluorination. researchgate.net

Electrophilic fluorination often employs reagents like Selectfluor® (F-TEDA-BF4). mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. Electron-donating groups direct the incoming electrophilic fluorine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. In the synthesis of precursors to this compound, the directing effects of the existing substituents would be crucial in determining the position of the next fluorine atom.

Nucleophilic aromatic substitution (SNA) is another powerful strategy, particularly for introducing fluorine into electron-deficient aromatic rings. nih.gov The Halex process, which involves the exchange of a halogen (typically chlorine or bromine) with fluoride (B91410), is a widely used industrial method. nih.gov The success of this reaction depends on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The synthesis of highly fluorinated benzoates can be achieved by starting with a polychlorinated or polybrominated benzoate (B1203000) and treating it with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). harvard.edu

For a molecule like this compound, a potential synthetic route could involve the fluorination of a suitably substituted methylbenzoic acid derivative. The regioselectivity would be controlled by the directing effects of the methyl and carboxyl groups, followed by esterification. Alternatively, a precursor already containing the trifluoro-substitution pattern could be synthesized and then the methyl and ethyl ester groups introduced.

Recent advances in catalysis have enabled more controlled and regioselective fluorinations. For instance, I(I)/I(III) catalysis has been shown to be effective for the regioselective fluorination of allenes, and similar principles could be adapted for aromatic systems. nih.govresearchgate.net

Impact of Fluorine on Aromaticity and Electron Density Distribution within the Ring System

The introduction of fluorine atoms onto a benzene ring has a notable impact on its aromaticity and the distribution of electron density. While fluorine is highly electronegative, it also possesses lone pairs that can participate in resonance. quora.com This dual nature leads to a complex effect on the aromatic system.

In this compound, the three fluorine atoms will inductively withdraw electron density, leading to a net positive charge on the carbon atoms to which they are attached. acs.org This creates a more polarized ring system compared to the non-fluorinated analogue. The electron-donating methyl group and the electron-withdrawing ethyl ester group further modulate this electron density distribution.

Table 2: Calculated Ring Current Strength (RCS) for Fluorinated Benzenes

| Compound | RCS (nA·T⁻¹) | Reference |

|---|---|---|

| Benzene | 11.96 | nih.gov |

Emerging Methodologies for Carbon-Fluorine Bond Formation and Their Relevance to Benzoate Synthesis

The formation of carbon-fluorine (C-F) bonds is a challenging yet crucial transformation in the synthesis of organofluorine compounds. pku.edu.cn Traditional methods often require harsh conditions and may lack selectivity. Consequently, there is significant research into developing new and milder methodologies for C-F bond formation.